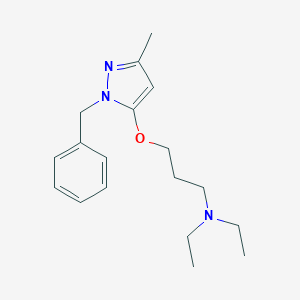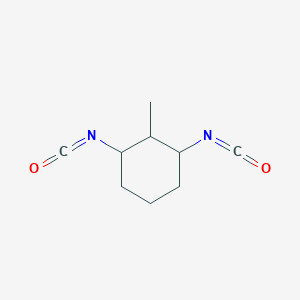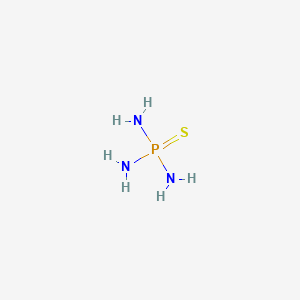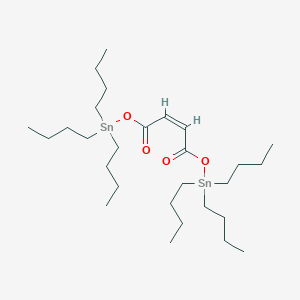
Bis(tributyltin) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tributyltin) maleate is an organotin compound that has been studied for its potential applications in scientific research. It is synthesized through a specific method and has been shown to have certain biochemical and physiological effects.
Mécanisme D'action
The mechanism of action for bis(tributyltin) maleate is not fully understood. However, it is believed to work by disrupting cell membranes and inhibiting enzyme activity. This leads to the death of cancer cells and the inhibition of microbial and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have certain biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of certain microbes and fungi. It has also been shown to have immunomodulatory effects, which may make it useful in treating certain autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bis(tributyltin) maleate in lab experiments is its ability to selectively target cancer cells and certain microbes and fungi. This makes it a potentially useful tool for studying these types of cells. However, one limitation is its toxicity, which may make it difficult to work with in certain settings.
Orientations Futures
There are several future directions for research on bis(tributyltin) maleate. One area of interest is its potential use in combination with other drugs or treatments for cancer. Another area of interest is its immunomodulatory effects, which may make it useful in treating autoimmune diseases. Additionally, further research is needed to better understand its mechanism of action and to develop safer and more effective synthesis methods.
Méthodes De Synthèse
Bis(tributyltin) maleate is synthesized through the reaction of tributyltin chloride with maleic acid. The reaction takes place in a solvent, typically dichloromethane, and is catalyzed by a base, such as triethylamine. The product is purified through a series of steps, including extraction and recrystallization.
Applications De Recherche Scientifique
Bis(tributyltin) maleate has been studied for its potential applications in scientific research. It has been shown to have antitumor activity, as well as antimicrobial and antifungal properties. It has also been studied for its potential use as a catalyst in organic reactions.
Propriétés
Numéro CAS |
14275-57-1 |
|---|---|
Formule moléculaire |
C28H56O4Sn2 |
Poids moléculaire |
694.2 g/mol |
Nom IUPAC |
bis(tributylstannyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b2-1-;;;;;;;; |
Clé InChI |
YABTYYUIWFCMDW-DYNMZUSMSA-L |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Autres numéros CAS |
14275-57-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



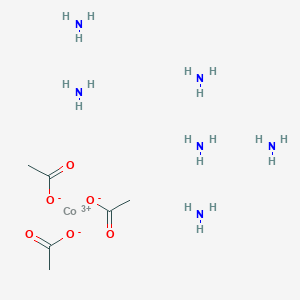
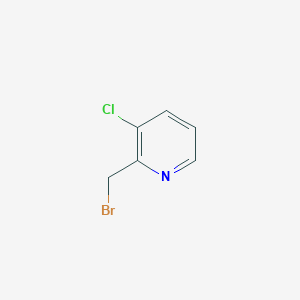
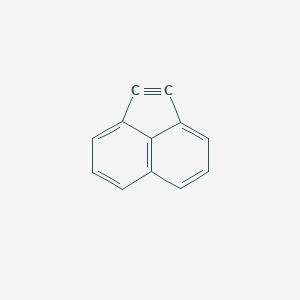
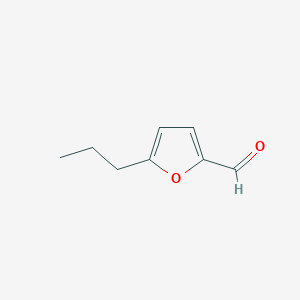
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)
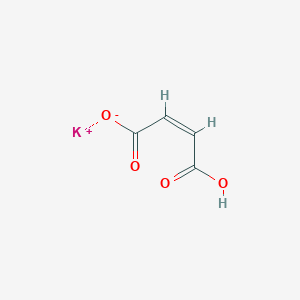
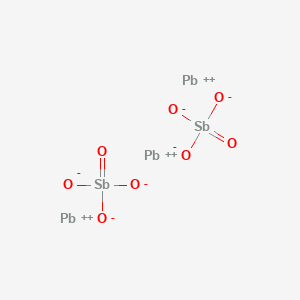
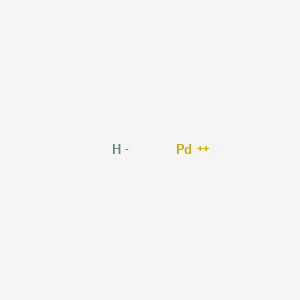
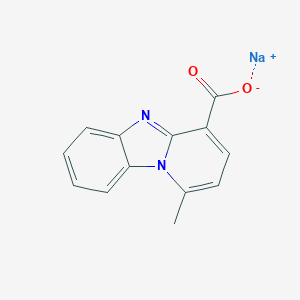
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

